molecular formula C18H24N4O3S2 B2991059 N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide CAS No. 361168-92-5

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide

Cat. No. B2991059
CAS RN: 361168-92-5
M. Wt: 408.54
InChI Key: USCNPONAMLPYGM-UHFFFAOYSA-N
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Description

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H24N4O3S2 and its molecular weight is 408.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity of Pyrazole Amide Derivatives

Research into pyrazole amide derivatives, which are structurally similar to the compound , has shown promising biological activities. For instance, a study by Deng et al. (2016) found that certain pyrazole derivatives exhibited significant insecticidal activity, particularly against the cotton bollworm, at low concentrations.

Applications in Asymmetric [3+2] Cycloaddition

The use of acrylamides derived from 3,5-dimethyl-1H-pyrazole, a compound related to the one , has been reported in asymmetric [3+2] cycloaddition reactions. Han et al. (2011) explored this reaction, highlighting its utility in organic synthesis.

Development of Reaction-Based Fluorescent Probes

A study by Wang et al. (2012) demonstrated the potential of reaction-based fluorescent probes for discrimination between different types of thiols. They utilized N-butyl-4-amino-1,8-naphthalimide, a compound structurally similar to the one , showcasing its application in chemical and biological sciences.

Synthesis and Characterization of Benzamides

Research into benzamides, closely related to the compound , has shown diverse applications. A study by Saeed et al. (2015) synthesized a series of benzamides that exhibited potential biological applications, including the inhibition of various enzymes.

Development of Pyrazole-Benzamide Derivatives

The creation of novel pyrazole-benzamide derivatives was detailed in a study by Liu et al. (2014). These compounds were synthesized through 1,3-dipolar cycloaddition of azomethine imines with azlactones, indicating their utility in medicinal chemistry.

Synthesis and Anticancer Activity

Compounds related to the chemical have been investigated for their anticancer properties. For example, Waghmare et al. (2013) synthesized a novel heterocycle with benzothiazoles and pyrazoles, showing significant activity against various cancer cell lines.

Antimicrobial and Antibacterial Agents

A study by Palkar et al. (2017) on pyrazole derivatives demonstrated their promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis.

properties

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S2/c1-18(2,3)22-16(14-10-26-11-15(14)20-22)19-17(23)12-6-8-13(9-7-12)27(24,25)21(4)5/h6-9H,10-11H2,1-5H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCNPONAMLPYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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